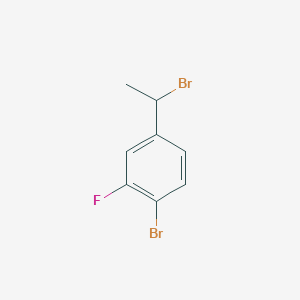
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromoethyl group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-bromoethyl)-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Oxidation and Reduction: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of 4-(1-hydroxyethyl)-2-fluorobenzene or 4-(1-aminoethyl)-2-fluorobenzene.
Elimination: Formation of 4-(1-bromoethylidene)-2-fluorobenzene.
Oxidation: Formation of 4-(1-carboxyethyl)-2-fluorobenzene.
Applications De Recherche Scientifique
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-4-(bromomethyl)benzene
Uniqueness
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. The presence of the bromoethyl group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H7Br2F |
|---|---|
Poids moléculaire |
281.95 g/mol |
Nom IUPAC |
1-bromo-4-(1-bromoethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Clé InChI |
YRCIQSHTWFPCPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















